Cas no 1805692-99-2 (3-(2-Bromopropanoyl)-2-methylbenzoic acid)
3-(2-Bromopropanoyl)-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Bromopropanoyl)-2-methylbenzoic acid
-
- Inchi: 1S/C11H11BrO3/c1-6-8(10(13)7(2)12)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,14,15)
- InChI Key: SKVXGGXHHLSABA-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC=C(C(=O)O)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 265
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4
3-(2-Bromopropanoyl)-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005003-250mg |
3-(2-Bromopropanoyl)-2-methylbenzoic acid |
1805692-99-2 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010005003-500mg |
3-(2-Bromopropanoyl)-2-methylbenzoic acid |
1805692-99-2 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010005003-1g |
3-(2-Bromopropanoyl)-2-methylbenzoic acid |
1805692-99-2 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-(2-Bromopropanoyl)-2-methylbenzoic acid Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-(2-Bromopropanoyl)-2-methylbenzoic acid
Professional Introduction to 3-(2-Bromopropanoyl)-2-methylbenzoic Acid (CAS No. 1805692-99-2)
3-(2-Bromopropanoyl)-2-methylbenzoic acid, with the chemical identifier CAS No. 1805692-99-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural framework, exhibits a blend of functionalities that make it a valuable intermediate in the development of various biochemical applications.
The molecular structure of 3-(2-Bromopropanoyl)-2-methylbenzoic acid consists of a benzoic acid core substituted with a 2-bromopropanoyl group and a methyl group at the 2-position of the benzene ring. This arrangement imparts distinct reactivity and binding properties, making it a versatile building block for medicinal chemists. The presence of the bromine atom in the side chain enhances its utility in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
In recent years, 3-(2-Bromopropanoyl)-2-methylbenzoic acid has been extensively studied for its potential applications in drug discovery. Its benzoic acid moiety is known to interact with various biological targets, while the brominated side chain provides a handle for further functionalization. This dual functionality has opened up new avenues for designing molecules with enhanced pharmacological properties.
One of the most compelling aspects of CAS No. 1805692-99-2 is its role in the synthesis of novel bioactive compounds. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its efficacy in modulating the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in pain and inflammation.
The pharmaceutical industry has shown particular interest in derivatives of 3-(2-Bromopropanoyl)-2-methylbenzoic acid due to their potential therapeutic benefits. By modifying its structure, scientists have been able to generate compounds with improved solubility, bioavailability, and target specificity. These advancements underscore the importance of this compound as a scaffold for drug development.
Moreover, the synthetic pathways involving CAS No. 1805692-99-2 have been optimized to ensure high yields and purity, making it a reliable choice for industrial applications. The compound’s stability under various reaction conditions further enhances its appeal as an intermediate in large-scale synthesis.
The chemical community has also explored the applications of 3-(2-Bromopropanoyl)-2-methylbenzoic acid in material science and polymer chemistry. Its ability to undergo selective reactions allows for the creation of polymers with tailored properties, which can be used in advanced materials and coatings.
In conclusion, 3-(2-Bromopropanoyl)-2-methylbenzoic acid (CAS No. 1805692-99-2) represents a significant advancement in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for scientists working on drug development, material science, and biochemical applications. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of chemical innovation.
1805692-99-2 (3-(2-Bromopropanoyl)-2-methylbenzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)